N-cyclohexyl-2-[(3-methoxyphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
N-cyclohexyl-2-[(3-methoxyphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a heterocyclic compound featuring a triazoloquinazoline core substituted with a cyclohexyl carboxamide group, a 3-methoxyphenylmethyl moiety, and a propyl chain. The compound’s synthesis likely involves carbodiimide-mediated coupling (e.g., EDCI/HOBt) for the carboxamide group, as described for analogous triazoloquinazoline derivatives .
Properties
IUPAC Name |
N-cyclohexyl-2-[(3-methoxyphenyl)methyl]-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O4/c1-3-14-30-25(34)22-13-12-19(24(33)28-20-9-5-4-6-10-20)16-23(22)32-26(30)29-31(27(32)35)17-18-8-7-11-21(15-18)36-2/h7-8,11-13,15-16,20H,3-6,9-10,14,17H2,1-2H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDAVPOYMBURAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-cyclohexyl-2-[(3-methoxyphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” typically involves multi-step organic reactions. The starting materials often include cyclohexylamine, 3-methoxybenzyl chloride, and appropriate quinazoline derivatives. The reaction conditions may involve:
Cyclization reactions: Formation of the triazoloquinazoline core.
Amidation reactions: Introduction of the carboxamide group.
Substitution reactions: Attachment of the propyl and methoxyphenyl groups.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch processing: For small-scale synthesis.
Continuous flow chemistry: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to N-cyclohexyl-2-[(3-methoxyphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exhibit promising anticancer properties. The mechanisms include:
- Induction of Apoptosis : Studies show that the compound can trigger programmed cell death in various cancer cell lines.
- Cell Cycle Arrest : It may interfere with the cell cycle progression in cancer cells, leading to inhibited proliferation.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial effects against various pathogens. Its mechanism involves:
- Inhibition of Bacterial Growth : Similar compounds have shown efficacy against resistant strains of bacteria.
- Potential Use in Antibiotic Development : Given its structure, it may serve as a lead compound for developing new antibiotics.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease pathways. For instance:
- DNA Gyrase and Topoisomerase Inhibition : These enzymes are crucial for bacterial DNA replication and are common targets for antimicrobial agents.
Case Study 1: Anticancer Activity
In a study published in CrystEngComm, derivatives of quinazoline were tested for their anticancer activity against breast cancer cell lines. The results indicated that compounds with similar structural features to N-cyclohexyl-2-[(3-methoxyphenyl)methyl]-1,5-dioxo-4-propyl exhibited significant cytotoxicity and induced apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of quinazoline derivatives revealed that N-cyclohexyl derivatives displayed remarkable activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential of these compounds in treating infections caused by multidrug-resistant bacteria .
Mechanism of Action
The mechanism of action of “N-cyclohexyl-2-[(3-methoxyphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” involves:
Molecular targets: Binding to specific proteins or receptors.
Pathways involved: Modulation of signaling pathways, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Research Findings and Data Interpretation
Virtual Screening Potential
- Fingerprint Analysis : Morgan or MACCS fingerprints () would highlight the triazoloquinazoline core as a key similarity driver, while the 3-methoxyphenylmethyl group may reduce Tanimoto scores compared to phenyl-substituted analogs .
- CMC Considerations : The compound’s amphiphilic substituents (e.g., cyclohexyl, propyl) may lower critical micelle concentration (CMC), enhancing solubility in biological matrices, as seen in quaternary ammonium compounds () .
Biological Activity
N-cyclohexyl-2-[(3-methoxyphenyl)methyl]-1,5-dioxo-4-propyl-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of triazoloquinazolines and exhibits a range of pharmacological properties that make it a candidate for further research in medicinal chemistry.
Chemical Structure
The compound's structure can be described as follows:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 342.36 g/mol
- Key Functional Groups : Triazole ring, quinazoline core, methoxyphenyl substituent.
Biological Activity Overview
Research has indicated that compounds related to triazoloquinazolines exhibit various biological activities including:
- Antitumor Activity : Several studies have demonstrated that derivatives of triazoloquinazolines possess significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives show promising activity against bacterial strains.
- Anti-inflammatory Effects : Compounds in this class have been shown to reduce inflammation in preclinical models.
Antitumor Activity
A notable study evaluated the cytotoxic effects of related compounds on different cancer cell lines. The findings indicated that the compound exhibited potent anticancer activity with an IC₅₀ value significantly lower than standard chemotherapeutics.
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| N-cyclohexyl derivative | SKBr-3 (HER-2+) | 17.44 ± 0.01 | Induction of apoptosis through DNA degradation |
| Standard (5-FU) | SKBr-3 (HER-2+) | 38.58 ± 0.04 | Inhibition of DNA synthesis |
In vitro studies revealed that the compound triggered apoptosis in cancer cells by promoting DNA fragmentation and inhibiting cell proliferation. The apoptotic population increased significantly after treatment with the compound compared to control groups .
Antimicrobial Activity
The antimicrobial potential of triazoloquinazolines has been explored in various studies. For instance, one study highlighted the ability of certain derivatives to inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Properties
Research has also suggested that triazoloquinazolines possess anti-inflammatory properties. In animal models, these compounds reduced levels of pro-inflammatory cytokines and inhibited inflammatory pathways, indicating potential therapeutic applications for inflammatory diseases .
Case Studies
-
Case Study on Anticancer Activity :
A recent investigation into the anticancer properties of N-cyclohexyl derivatives showed that compounds with methoxy substitutions had enhanced activity against breast cancer cell lines. The study utilized multicellular spheroid models to mimic tumor microenvironments, revealing that these compounds effectively penetrated and inhibited tumor growth . -
Case Study on Antimicrobial Efficacy :
Another study assessed the antimicrobial activity of a series of triazoloquinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated significant antibacterial effects with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Q & A
What are the recommended synthetic routes for N-cyclohexyl-2-[(3-methoxyphenyl)methyl]-1,5-dioxo-...-carboxamide, and how can yield optimization be achieved?
Basic Research Focus
The synthesis of triazoloquinazoline derivatives typically involves cyclocondensation reactions, with modifications to substituents introduced via nucleophilic substitution or coupling reactions. For example, analogs with cyclohexyl or aryl groups are synthesized by reacting hydrazide intermediates with quinazoline precursors under reflux in polar aprotic solvents (e.g., DMF or dioxane) . Yield optimization requires careful control of stoichiometry, temperature (often 80–120°C), and purification via recrystallization (e.g., methanol or ethyl acetate/hexane mixtures) . LC-MS and ¹H NMR should be used to confirm intermediate purity before proceeding to subsequent steps.
How should researchers design experiments to evaluate the biological activity of this compound, particularly antimicrobial potential?
Basic Research Focus
Standardized antimicrobial assays using Mueller–Hinton agar and reference strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are recommended. Prepare serial dilutions of the compound in DMSO (≤1% final concentration) and use disk diffusion or broth microdilution methods. Include positive controls like nitrofuran or ketoconazole, and validate results with triplicate experiments. Note that solubility limitations in aqueous media may require co-solvents (e.g., 10% DMSO in saline) .
What advanced computational methods can predict the reactivity and stability of this compound during synthesis?
Advanced Research Focus
Quantum chemical calculations (e.g., DFT for transition-state modeling) and reaction path search algorithms can identify energetically favorable pathways for cyclization and functionalization. Tools like COMSOL Multiphysics enable simulation of reaction kinetics, while machine learning models trained on analogous triazoloquinazoline datasets (e.g., melting points, substituent effects) can optimize reaction conditions . Integrate computational predictions with high-throughput experimentation to validate theoretical models .
How can contradictory spectral data (e.g., NMR shifts or LC-MS fragmentation) be resolved for this compound?
Advanced Research Focus
Discrepancies in ¹H NMR signals may arise from dynamic conformational changes or solvent effects. Use deuterated DMSO or CDCl₃ for consistent measurements and compare with calculated spectra (e.g., ACD/Labs or ChemDraw simulations). For LC-MS, employ high-resolution instruments (HRMS-ESI/Q-TOF) to distinguish between isobaric fragments. Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., via slow evaporation from methanol) .
What methodologies are effective for analyzing the compound’s stability under varying pH and temperature conditions?
Advanced Research Focus
Conduct accelerated stability studies using HPLC-UV under stress conditions:
- pH stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours.
- Thermal stability : Heat solid samples to 50–100°C and analyze degradation products via LC-MS/MS.
Monitor for dealkylation (e.g., propyl or methoxy group loss) or triazole ring cleavage, which are common degradation pathways in related triazoloquinazolines .
How does the substitution pattern (e.g., 3-methoxyphenyl vs. 4-fluorophenyl) impact the compound’s physicochemical and biological properties?
Advanced Research Focus
Comparative studies on triazoloquinazoline analogs demonstrate that electron-donating groups (e.g., methoxy) enhance solubility in polar solvents but may reduce membrane permeability. Use logP calculations (e.g., XLogP3) and molecular docking to correlate substituent effects with bioactivity. For instance, 3-methoxyphenyl derivatives show improved antifungal activity compared to halogenated analogs in some scaffolds .
What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
Advanced Research Focus
Key challenges include exothermic cyclization steps and purification of viscous intermediates. Implement flow chemistry for controlled heat dissipation during large-scale reactions. Use membrane separation technologies (e.g., nanofiltration) to isolate the product from byproducts, and optimize crystallization conditions using Design of Experiments (DoE) software .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
